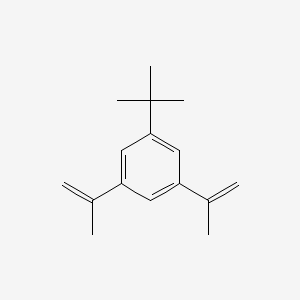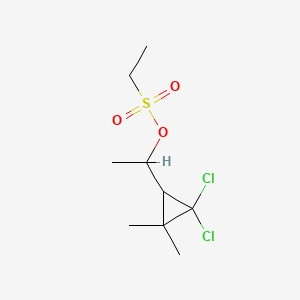
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethyl ethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethyl ethanesulfonate is an organic compound that features a cyclopropyl ring substituted with two chlorine atoms and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethyl ethanesulfonate typically involves the reaction of 2,2-dichloro-3,3-dimethylcyclopropanol with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethyl ethanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Hydrolysis: In the presence of water and an acid or base, the sulfonate ester can be hydrolyzed to yield the corresponding alcohol and ethanesulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as potassium tert-butoxide or sodium hydride in aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic substitution: Products include substituted cyclopropyl derivatives.
Elimination: Formation of alkenes.
Hydrolysis: Production of 2,2-dichloro-3,3-dimethylcyclopropanol and ethanesulfonic acid.
Scientific Research Applications
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethyl ethanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential prodrug, where the sulfonate ester can be hydrolyzed in vivo to release the active compound.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethyl ethanesulfonate depends on its specific application. In biological systems, the compound may act by:
Targeting enzymes: Inhibiting or modifying the activity of specific enzymes involved in metabolic pathways.
Interacting with cellular membranes: Altering membrane permeability or disrupting membrane-bound processes.
Releasing active agents: Hydrolysis of the sulfonate ester to release the active cyclopropyl derivative, which can then exert its effects on molecular targets.
Comparison with Similar Compounds
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethyl ethanesulfonate can be compared with other cyclopropyl-containing compounds, such as:
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)methanol: Similar structure but lacks the ethanesulfonate group, leading to different reactivity and applications.
2,2-Dichloro-3,3-dimethylcyclopropylamine: Contains an amine group instead of the sulfonate ester, resulting in different chemical properties and biological activities.
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethyl acetate: An ester with an acetate group, which may have different hydrolysis rates and biological effects compared to the ethanesulfonate ester.
The uniqueness of this compound lies in its combination of the cyclopropyl ring with the ethanesulfonate group, providing a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
CAS No. |
88438-31-7 |
|---|---|
Molecular Formula |
C9H16Cl2O3S |
Molecular Weight |
275.19 g/mol |
IUPAC Name |
1-(2,2-dichloro-3,3-dimethylcyclopropyl)ethyl ethanesulfonate |
InChI |
InChI=1S/C9H16Cl2O3S/c1-5-15(12,13)14-6(2)7-8(3,4)9(7,10)11/h6-7H,5H2,1-4H3 |
InChI Key |
MWBOREJQJSKFFE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)OC(C)C1C(C1(Cl)Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


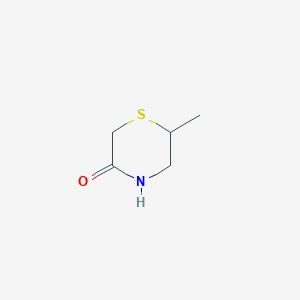
![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[5,4-c]azocine](/img/structure/B14392902.png)

![2-[(2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14392920.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-3-methyl-1,4,2-oxathiazolidine](/img/structure/B14392926.png)
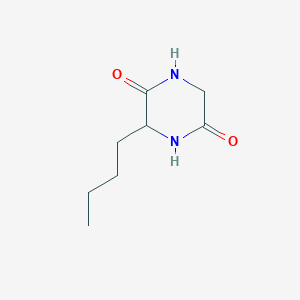
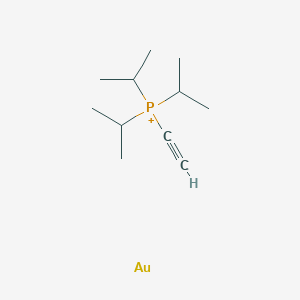
![Tri([1,1'-biphenyl]-4-yl)(oxo)-lambda~5~-phosphane](/img/structure/B14392934.png)
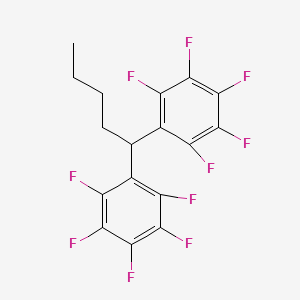

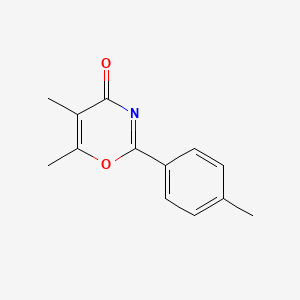
![6-Acetyl-3,3-dimethyl-7-(prop-1-en-2-yl)bicyclo[3.2.0]heptan-2-one](/img/structure/B14392956.png)
![1-[1-(Cyclopent-2-en-1-yl)-2-ethenylcyclopropyl]ethan-1-one](/img/structure/B14392961.png)
